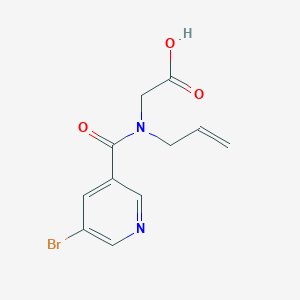N-Allyl-N-(5-bromonicotinoyl)glycine
CAS No.:
Cat. No.: VC13103590
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrN2O3 |
|---|---|
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | 2-[(5-bromopyridine-3-carbonyl)-prop-2-enylamino]acetic acid |
| Standard InChI | InChI=1S/C11H11BrN2O3/c1-2-3-14(7-10(15)16)11(17)8-4-9(12)6-13-5-8/h2,4-6H,1,3,7H2,(H,15,16) |
| Standard InChI Key | KPOHRUXADDVOLB-UHFFFAOYSA-N |
| SMILES | C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br |
| Canonical SMILES | C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br |
Introduction
Structural Characteristics and Molecular Design
N-Allyl-N-(5-bromonicotinoyl)glycine integrates three distinct functional groups:
-
Glycine backbone: The simplest amino acid, glycine serves as the foundational structure, providing a carboxylic acid and amine group for further functionalization .
-
Allyl group: An unsaturated hydrocarbon chain attached to the glycine nitrogen, introducing steric bulk and potential sites for radical or electrophilic reactions .
-
5-Bromonicotinoyl moiety: A brominated derivative of nicotinamide, this group contributes aromaticity, hydrogen-bonding capacity, and electron-withdrawing properties due to the bromine atom .
The bromine atom at the 5-position of the nicotinoyl ring enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions. This structural feature is analogous to brominated nicotinamide derivatives, which exhibit antimicrobial and enzyme-inhibitory activities . The allyl group, meanwhile, may influence the compound’s conformational flexibility and membrane permeability, as observed in other N-allylated amino acids .
Synthetic Methodologies
N-Alkylation Strategies
The synthesis of N-allyl-N-(5-bromonicotinoyl)glycine likely employs N-alkylation techniques validated for similar compounds. Key methods include:
Nucleophilic Substitution of α-Halo Acids
Comparative Analysis of Structural Analogs
The biological and chemical properties of N-allyl-N-(5-bromonicotinoyl)glycine can be inferred from structurally related compounds:
This comparison highlights the hybrid nature of N-allyl-N-(5-bromonicotinoyl)glycine, combining the membrane-permeabilizing effects of N-alkylation with the pharmacological potential of brominated aromatics .
Applications in Drug Development
Prodrug Design
The allyl group serves as a prodrug moiety, cleavable by oxidative enzymes (e.g., cytochrome P450) to release active metabolites. This strategy improves pharmacokinetics by enhancing solubility and delaying metabolism .
Peptide Modification
Incorporating N-allyl-N-(5-bromonicotinoyl)glycine into peptides could:
-
Enhance blood-brain barrier permeability through increased lipophilicity
-
Introduce sites for bioorthogonal conjugation (e.g., thiol-ene reactions with the allyl group)
Challenges and Future Directions
Synthetic Optimization
Current methods for N-alkylation face limitations in yield and stereochemical control. Advances in flow chemistry or enzymatic catalysis could address these issues .
Toxicity Profiling
Brominated compounds carry risks of off-target reactivity. Detailed studies on metabolic pathways and reactive intermediate formation are essential .
Target Identification
High-throughput screening and molecular docking studies are needed to identify protein targets, leveraging the compound’s dual functional groups for selective interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume